molecular formula C11H17BN2O3 B1439238 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid CAS No. 850567-31-6

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid

Cat. No. B1439238
CAS RN: 850567-31-6
M. Wt: 236.08 g/mol
InChI Key: WGZQGJKHTBTXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid, also known as DEBC, is a boronic acid derivative . It has the molecular formula C11H17BN2O3 and a molecular weight of 236.08 g/mol . This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17BN2O3/c1-14(2)7-6-13-11(15)9-4-3-5-10(8-9)12(16)17/h3-5,8,16-17H,6-7H2,1-2H3,(H,13,15) . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, boronic acids and their derivatives are known to be involved in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Glucose-Responsive Materials

A polymer–inorganic hybrid microgel, incorporating Ag nanoparticles and a poly(3-acrylamidophenylboronic acid-co-2-(dimethylamino)ethyl acrylate) gel shell, demonstrates a volume phase transition from swelling to shrinking in response to glucose at physiological pH. This unique behavior is achieved by balancing positive charges from DMAEA and negative charges through glucose–boronate complex formation in the gel. This tailoring also alters the photoluminescence of the microgels, enhancing glucose-sensing performance in different glucose concentration environments (Ye et al., 2014).

Sugar Binding and Sensing

A copolymer, Poly(DMAPAA/AzoPBA), designed by polymerizing a novel vinyl monomer (AzoPBA) with DMAPAA, has demonstrated an ability to bind to sugars like fructose and glucose in weakly alkaline conditions. This copolymer exhibits enhanced sugar sensitivity compared to similar copolymers without tertiary amino groups, indicating its potential as a sugar sensor near physiological pH (Okasaka & Kitano, 2010).

Nanofluidic Applications

A nanofluidic diode, created by immobilizing a copolymer (P(DMAEMA-co-VPBA)) onto a glass conical nanopore, can rectify ionic current under multiple stimuli including temperature, pH, and sugar. This demonstrates the potential of these materials in biomimetic nanochannel systems for actuation and sensing applications (Zheng et al., 2017).

Controlled Drug Delivery

Fe3O4/poly(3-acrylamidephenylboronic acid-co-(2-dimethylamino) ethyl methacrylate) hydrogels exhibit magnetic and triple-responsive properties, allowing for targeted and controlled drug release. The release of drugs like quercetin can be modulated by varying pH, temperature, glucose concentration, and magnetic field (Huang et al., 2012).

Hydrogel Swelling Properties

Hydrogels containing methacrylamidophenylboronic acid (MPBA) and N-3-(dimethylaminopropyl methacrylamide) exhibit distinct swelling behaviors based on the presence of glucose or fructose, pH, and other factors. This highlights the potential of these materials in glucose sensing and potentially in drug delivery systems (Kim, Mujumdar, & Siegel, 2013).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing skin thoroughly after handling .

properties

IUPAC Name

[3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3/c1-14(2)7-6-13-11(15)9-4-3-5-10(8-9)12(16)17/h3-5,8,16-17H,6-7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZQGJKHTBTXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657268
Record name (3-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850567-31-6
Record name (3-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Dimethylaminoethylaminocarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid
Reactant of Route 4
3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.